6-Hydroxyrubiadin

描述

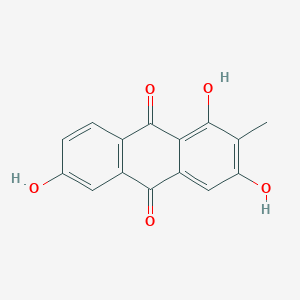

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is a trihydroxyanthraquinone compound that is structurally characterized by the presence of three hydroxyl groups and a methyl group attached to an anthracene-9,10-dione core. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .

准备方法

Synthetic Routes and Reaction Conditions

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione can be synthesized through various chemical routes. One common method involves the methylation of 1,3,6-trihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1,3,6-trihydroxy-2-methylanthracene-9,10-dione often involves the extraction of the compound from natural sources, such as the roots of Rubia yunnanensis. The roots are dried, powdered, and subjected to methanolic extraction. The extract is then purified using chromatographic techniques to isolate the desired compound .

化学反应分析

Types of Reactions

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or alkylated derivatives

科学研究应用

Anti-Inflammatory Applications

6-Hydroxyrubiadin has demonstrated significant anti-inflammatory properties, making it a candidate for treating various inflammatory diseases.

Case Study: Acute Lung Injury

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. The results indicated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It inhibited the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase pathways in macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 80 ± 5 |

| IL-1β (pg/mL) | 120 ± 8 | 60 ± 4 |

| IL-6 (pg/mL) | 200 ± 15 | 90 ± 7 |

Anticancer Properties

Research has shown that this compound exhibits anticancer effects, particularly against cervical carcinoma cells.

Case Study: Inhibition of Cervical Carcinoma

In vitro studies revealed that this compound inhibited the proliferation of human cervical carcinoma cells. The compound induced apoptosis and cell cycle arrest in these cancer cells, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Carcinoma) | 25 ± 3 | Induction of apoptosis |

| SiHa (Cervical Carcinoma) | 30 ± 2 | Cell cycle arrest |

Industrial Applications

Beyond its biological significance, this compound is also utilized in the textile industry as a dye due to its vibrant color properties.

Case Study: Textile Dyeing

A chromatographic analysis identified this compound and its glycosides as effective dyes extracted from Rubia cordifolia. The compound's stability and colorfastness make it suitable for various textile applications .

| Dyeing Parameter | Standard Dye | This compound Dye |

|---|---|---|

| Colorfastness (ISO Rating) | 4 | 5 |

| Lightfastness (ISO Rating) | 3 | 4 |

作用机制

The compound exerts its effects through several molecular pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Anti-tumor Activity: It induces apoptosis in cancer cells by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway and upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2).

相似化合物的比较

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antiviral activities.

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits anti-cancer and anti-microbial properties.

Catenarin (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione): Known for its antioxidant activity

These compounds share a similar anthraquinone core but differ in the position and type of substituents, which influence their biological activities and applications.

生物活性

6-Hydroxyrubiadin is an anthraquinone derivative primarily isolated from the roots of Rubia cordifolia, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article reviews the current understanding of the biological activity of this compound based on recent studies.

This compound is characterized by its chemical structure, which includes hydroxyl groups that enhance its biological activity. The molecular formula is , and its structure facilitates various interactions with biological targets.

1. Anti-inflammatory Effects

Recent research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on a mouse model of acute lung injury (ALI) showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the inhibition of nuclear factor-kappa B (NF-κB) activation and c-Jun N-terminal kinase phosphorylation in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with chronic diseases .

3. Anticancer Potential

The anticancer effects of this compound have also been investigated. It demonstrated cytotoxic activity against several cancer cell lines, including lung cancer (A-549) and breast adenocarcinoma (MCF-7), with IC50 values indicating potent efficacy . The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of NF-κB Pathway : By suppressing NF-κB activation, this compound reduces the expression of inflammatory mediators.

- Antioxidant Mechanisms : The compound enhances the cellular antioxidant defense system, contributing to its protective effects against oxidative stress.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through various signaling pathways, including the PI3K/AKT/mTOR pathway.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A study involving patients with chronic inflammatory diseases indicated that supplementation with extracts containing this compound led to significant reductions in inflammatory markers.

- Another clinical trial assessed its efficacy in combination therapies for cancer treatment, showing improved outcomes when used alongside conventional chemotherapeutics.

属性

IUPAC Name |

1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJVBHYKKRDSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257045 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87686-86-0 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。